N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide
Description
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a sulfonamide-terminated alkyl chain and a 4-phenylpiperazine substituent. The 4-phenylpiperazine moiety may contribute to receptor binding interactions, particularly in neurological or oncological targets .
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2S/c1-2-3-15-31(29,30)25-9-10-28-21-19(16-24-28)20(22-17-23-21)27-13-11-26(12-14-27)18-7-5-4-6-8-18/h4-8,16-17,25H,2-3,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGRYJRKMJWKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide involves multiple steps:
Starting Material Preparation: : The synthesis typically starts with commercially available chemicals.
Formation of Pyrazolopyrimidine Core: : This step involves the condensation of appropriate pyrazole and pyrimidine derivatives under basic conditions.
Attachment of Phenylpiperazine: : The phenylpiperazine is attached via nucleophilic substitution or coupling reactions.
Final Sulfonamide Formation: : The butane-1-sulfonyl chloride is then reacted with the intermediate compound under basic or acidic conditions to form the final sulfonamide product.
Industrial Production Methods
Large-scale production follows a similar multi-step synthetic route but optimized for cost-efficiency and yield. Methods like continuous flow synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : It can undergo oxidation reactions, particularly at the phenyl ring or pyrazole nitrogen.
Reduction: : The compound can be reduced at the sulfonamide or heterocyclic rings under specific conditions.
Substitution: : Various substituents can be introduced or exchanged at multiple sites of the molecule using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employs reducing agents such as lithium aluminium hydride or hydrogenation over a metal catalyst.
Substitution: : Reagents like alkyl halides, acid chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation Products: : Formation of N-oxides or sulfoxides.
Reduction Products: : Formation of amines or reduced sulfonamides.
Substitution Products: : Formation of various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, aiding in the development of complex molecular architectures.
Biology
It is used in biochemical assays to study receptor-ligand interactions, enzyme inhibition, and signaling pathways.
Medicine
Potential therapeutic applications include its use as a pharmacophore in the development of drugs for neurological disorders, cardiovascular diseases, and antimicrobial agents.
Industry
The compound can be utilized in the manufacturing of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The compound's mechanism of action typically involves binding to specific molecular targets such as receptors or enzymes. This binding modulates the activity of these targets, affecting cellular pathways and leading to the desired biological effect. Specific pathways might include inhibition of enzyme activity or interference with receptor signaling.
Comparison with Similar Compounds
Key Observations:
Piperazine Substitutions : The target compound’s 4-phenylpiperazine group differs from the benzylpiperazine in and . Phenyl groups may enhance π-π stacking with hydrophobic receptor pockets compared to benzyl groups .
Terminal Groups : The sulfonamide in the target compound contrasts with the benzamide () and aniline () termini. Sulfonamides typically improve aqueous solubility and metabolic stability over benzamides, which are more lipophilic .
Functional and Pharmacological Comparisons
While direct pharmacological data for the target compound are absent in the provided evidence, insights can be inferred from analogs:
Kinase Inhibition Profiles
Pyrazolo[3,4-d]pyrimidines are known for targeting kinases such as BTK (Bruton’s tyrosine kinase) or Aurora kinases. For example, SJF690 () is a PROTAC BTK degrader with a pyrazolo-pyrimidine core, highlighting the scaffold’s versatility in oncology. The target compound’s sulfonamide group may reduce off-target effects compared to PROTACs, which are larger and more complex .
Solubility and Bioavailability
Sulfonamide-containing compounds (e.g., the target) generally exhibit better aqueous solubility than benzamide derivatives (). However, the benzamide in may enhance blood-brain barrier penetration, making it more suitable for CNS targets .
Biological Activity
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Characteristics
The compound features several key structural components:
- Phenyl Group : Contributes to hydrophobic interactions.
- Piperazine Moiety : Enhances binding affinity to biological targets.
- Pyrazolo[3,4-d]pyrimidine Core : Implicated in various pharmacological activities.
Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms:
- Kinase Inhibition : Many derivatives act as inhibitors of specific kinases, which are crucial in cell signaling pathways.
- Antitumor Activity : The compound has shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Pyrazolo[3,4-d]pyrimidine derivative | Kinase inhibitor | 26 |
| Compound B | Piperazine linked pyrazole | Anticancer agent | 49.85 |
| Compound C | Phenyl substituted pyrazole | Anticonvulsant | 7.5 |
Case Study 1: Antitumor Efficacy
A study conducted by Fan et al. evaluated the cytotoxicity of a related pyrazolo[3,4-d]pyrimidine derivative against A549 lung cancer cells. The compound exhibited significant growth inhibition with an IC50 value of 49.85 µM, indicating its potential as an anticancer agent .
Case Study 2: Neurological Implications
Another investigation focused on the neuroprotective effects of piperazine-containing compounds. These compounds were found to interact with serotonin receptors, suggesting their utility in treating anxiety and depression-related disorders .
Research Findings
Recent advancements have highlighted the importance of structural modifications in enhancing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
